N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a fluorophenylalaninamide moiety
Properties
Molecular Formula |
C24H22FN7O |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C24H22FN7O/c1-16(21(33)27-20-14-12-17(25)13-15-20)26-22-30-23(28-18-8-4-2-5-9-18)32-24(31-22)29-19-10-6-3-7-11-19/h2-16H,1H3,(H,27,33)(H3,26,28,29,30,31,32) |
InChI Key |
XFBUILPHCOPRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide typically involves multiple steps. One common method involves the reaction of cyanuric chloride with phenylamine to form 2,4,6-tris(phenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-fluorophenylalanine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace the phenylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide involves its interaction with specific molecular targets. The triazine ring and phenylamino groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(phenylamino)-1,3,5-triazine: A precursor in the synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide.
4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline: Another triazine derivative with similar structural features.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)alaninamide stands out due to the presence of the fluorophenylalaninamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other triazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
